Some research suggests that (E,E)-2,4-decadienal, a closely related isomer of (E,Z)-2,4-decadienal, might be carcinogenic Wikipedia). This raises concerns about (E,Z)-2,4-decadienal as well, though further studies are needed to determine its specific carcinogenic potential.
(E,Z)-2,4-Decadienal is found in various food products, including cooked beef, fish, potato chips, and roasted peanuts The Good Scents Company: . The reported odor of (E,Z)-2,4-decadienal is not well documented, but research suggests that the closely related (E,E)-2,4-decadienal has a complex odor profile, smelling like deep-fried flavors at high concentrations and citrus or grapefruit at lower concentrations Wikipedia).
(2E,4Z)-deca-2,4-dienal is an organic compound classified as a medium-chain aldehyde, with the molecular formula and a molecular weight of approximately 152.233 g/mol. This compound features two conjugated double bonds and is characterized by its distinct structure, which includes an aldehyde functional group at one end of the carbon chain. It is known for its role as a lipid peroxidation product derived from linoleic acid, making it significant in various biochemical contexts .
These reactions highlight its reactivity and potential metabolic pathways within biological systems.
(2E,4Z)-deca-2,4-dienal exhibits notable biological activities:
Several methods have been developed for synthesizing (2E,4Z)-deca-2,4-dienal:
The applications of (2E,4Z)-deca-2,4-dienal are diverse:
Research on the interactions of (2E,4Z)-deca-2,4-dienal includes:
(2E,4Z)-deca-2,4-dienal shares structural similarities with other compounds in the medium-chain aldehyde category. Below is a comparison with some related compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
2-trans-4-trans-decadienal | 152.233 g/mol | Different stereochemistry (trans configuration) | |
2-trans-4-cis-decadienal | 152.233 g/mol | Contains one cis double bond | |
2E-Decenal | 156.233 g/mol | Saturated with no double bonds |
The uniqueness of (2E,4Z)-deca-2,4-dienal lies in its specific stereochemistry and biological activity related to lipid peroxidation processes.